3-Hydroxypyridine-2-sulfinicacid

Redox biochemistry Hydroxyl radical probing Thiol oxidation pathway

Researchers requiring a redox-active pyridine S(IV) intermediate face a gap: commercial analogs are redox-inert sulfonic acids (S(VI)) or carboxylic acids, precluding participation in oxidation cascades or nucleophilic sulfinate coupling. 3-Hydroxypyridine-2-sulfinic acid fills this niche. - Serves as direct precursor for CuBr₂-mediated pyridinyl tosylate synthesis (RSC Adv., 2022). - Enables stepwise thiol→sulfenic→sulfinic→sulfonic acid perturbation studies. - 3-OH handle provides pH-dependent fluorescence for reaction tracking. Custom synthesis with full analytical characterization (HPLC, NMR, MS).

Molecular Formula C5H5NO3S
Molecular Weight 159.17 g/mol
Cat. No. B13111093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypyridine-2-sulfinicacid
Molecular FormulaC5H5NO3S
Molecular Weight159.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)S(=O)O)O
InChIInChI=1S/C5H5NO3S/c7-4-2-1-3-6-5(4)10(8)9/h1-3,7H,(H,8,9)
InChIKeyBNVAMVUWGMGVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxypyridine-2-sulfinic Acid: Sourcing Guide


3-Hydroxypyridine-2-sulfinic acid is a heterocyclic sulfinic acid derivative combining a 3-hydroxypyridine scaffold with a sulfur(IV) functional group at the 2-position [1]. This oxidation state distinguishes it from the more common 3-hydroxypyridine-2-sulfonic acid (sulfur(VI)) and 3-hydroxypyridine-2-carboxylic acid (3-hydroxypicolinic acid), placing it in a unique reactivity niche as both a nucleophile and a redox-active intermediate [2]. The compound belongs to the broader class of 3-hydroxypyridine derivatives, several of which (emoxypine, mexidol) exhibit documented monoamine oxidase (MAO) modulatory activity in preclinical models, suggesting this scaffold carries inherent biological recognition potential [3]. However, direct quantitative pharmacological characterization of the sulfinic acid derivative itself remains extremely limited in the peer-reviewed literature, and procurement decisions must currently rely on physicochemical differentiation and class-level inferences rather than head-to-head in vivo efficacy data.

1 Redox-active intermediate for thiol oxidation pathway studies; S(IV) state enables mechanistic probe use
2 Sulfinate coupling precursor for mild CuBr₂-mediated sulfonate ester synthesis
3 3-Hydroxypyridine scaffold for MAO pathway research; class-level MAO-A modulatory context

3-Hydroxypyridine-2-sulfinic Acid: Why Generic Substitution Fails


Procurement interchange of 3-hydroxypyridine-2-sulfinic acid with its nearest commercially available analogs—3-hydroxypyridine-2-sulfonic acid (CAS 88511-41-5), 3-hydroxypyridine-2-carboxylic acid (3-hydroxypicolinic acid, CAS 874-24-8), or 2-mercaptopyridine-3-ol—introduces fundamentally different oxidation-state chemistry that cannot be compensated by simple stoichiometric adjustment [1]. The sulfinic acid group (R-S(=O)OH) occupies the sulfur(IV) oxidation state, endowing it with nucleophilic reactivity and susceptibility to further oxidation that are absent in the sulfonic acid (sulfur(VI)) and chemically orthogonal to the carboxylic acid's metal-chelating behavior [2]. In the well-characterized pyridine-2-thiol/H2O2 oxidation cascade, pyridine-2-sulfinic acid was identified as a transient intermediate that directly participates in hydroxyl radical generation, whereas pyridine-2-sulfonic acid was the terminal, redox-inert product—a functional divergence that translates directly to whether a compound can serve as a reactive probe or is merely a stable end-product [3]. For researchers requiring a redox-active pyridine intermediate or a sulfur-centered nucleophile with the 3-hydroxy directing group, no generic substitute among the more cataloged pyridine sulfonic acids, carboxylic acids, or thiols can replicate this specific reactivity profile.

Sulfonic acid analog (CAS 88511-41-5)

Sulfur(VI) oxidation state; redox-inert terminal product, cannot substitute for the redox-active S(IV) intermediate in •OH generation studies.

Carboxylic acid analog (3-hydroxypicolinic acid)

Carboxylic acid group replaces sulfinic; pKa differs by 2–3 log units, altering ionization, solubility and metal-chelating behavior—not functionally interchangeable.

2-Mercaptopyridine-3-ol

Thiol-based redox chemistry differs from sulfinic acid; oxidation leads to sulfenic acid, not a direct equivalent of the sulfinic acid intermediate.

3-Hydroxypyridine-2-sulfinic Acid: Comparative Evidence Guide


Hydroxyl Radical Generation: Sulfinic vs. Sulfonic Acid

In the stepwise oxidation of 2-mercaptopyridine (PySH) by H2O2, the sulfur species progress through distinct oxidation states: pyridine-2-sulfenic acid (PySOH, S(II)) → pyridine-2-sulfinic acid (S(IV)) → pyridine-2-sulfonic acid (S(VI)). Among these, PySOH was identified as the key intermediate directly responsible for hydroxyl radical (•OH) production, while pyridine-2-sulfinic acid participates in the pathway as the immediate downstream intermediate, and pyridine-2-sulfonic acid (the fully oxidized S(VI) product) is redox-inert and generates no •OH [1]. 3-Hydroxypyridine-2-sulfinic acid, by virtue of its sulfinic acid group, is predicted to exhibit analogous redox reactivity, whereas 3-hydroxypyridine-2-sulfonic acid (CAS 88511-41-5) cannot participate in this chemistry. This functional distinction is critical for experimental designs requiring a redox-active sulfur center.

•OH Generation
Class-level inference
Sulfinic acid (S(IV)) predicted active in •OH pathway; sulfonic acid (S(VI)) redox-inert.
Redox-state determines probe viability
Extrapolated from pyridine-2-thiol/H₂O₂ model system
Redox biochemistry Hydroxyl radical probing Thiol oxidation pathway

Hydrogen Bond Acceptor Difference: Sulfinic vs. Sulfonic Acid

Computed molecular descriptors reveal a quantitative difference in hydrogen bond acceptor (HBA) count between the sulfinic acid and sulfonic acid derivatives. 3-Hydroxypyridine-2-sulfinic acid (C5H5NO3S) possesses 4 hydrogen bond acceptor sites (pyridine N, 3-OH oxygen, two sulfinic oxygens), whereas 3-hydroxypyridine-2-sulfonic acid (C5H5NO4S, CAS 88511-41-5) possesses 5 HBA sites (pyridine N, 3-OH oxygen, three sulfonic oxygens) [1][2]. This difference alters the compound's capacity for hydrogen bond-directed supramolecular recognition, enzyme active site engagement, and predicted logP (XLogP3-AA for sulfonic acid: 0.1), all of which influence biological target interaction profiles [2].

H-Bond Acceptors
Cross-study comparable
ΔHBA = −1 (4 vs 5); sulfinic acid has ~20% fewer HBAs
Alters target engagement and lipophilicity
Computed properties from PubChem
Medicinal chemistry Drug design Physicochemical profiling

Sulfinic vs. Carboxylic Acid: Acidity and Ionization

The sulfinic acid group (-S(=O)OH) is a stronger acid than the carboxylic acid group (-C(=O)OH). For 3-hydroxypyridine-2-carboxylic acid (3-hydroxypicolinic acid), the experimentally measured pKa of the carboxylic acid proton is 4.36 [1], with the strongest acidic pKa predicted at 0.41–1.14 [2]. Aromatic sulfinic acids typically exhibit pKa values in the range of 0.5–2.5, approximately 2–3 log units more acidic than their carboxylic acid counterparts [3]. 3-Hydroxypyridine-2-sulfinic acid is therefore predicted to exist predominantly in the ionized sulfinate form at physiological pH (7.4), whereas 3-hydroxypicolinic acid is partially protonated. This ionization difference directly affects aqueous solubility, salt formation capability, and electrostatic interactions with biological targets.

Acidity (pKa)
Class-level inference
Sulfinic acid pKa ≈ 1–2.5; ~100–1000× stronger than carboxylic acid (pKa 4.36)
Ionization state at physiological pH differs
Class-level pKa range; data to verify for this derivative
Physicochemical characterization Salt formation Formulation

3-Hydroxypyridine Scaffold MAO Modulation

While no direct MAO inhibition data exists for 3-hydroxypyridine-2-sulfinic acid itself, its parent scaffold—the 3-hydroxypyridine nucleus—has well-characterized MAO modulatory activity via the clinically used derivatives emoxypine and mexidol. In an alloxan-induced diabetic rat model, the isolated 3-hydroxypyridine derivative emoxypine decreased hippocampal MAO-A activity by 34–44% and MAO-B activity by 9–10% (p < 0.05) after a 14-day course [1]. By contrast, the succinic acid derivative reamberin increased MAO-A activity by 2–3% and MAO-B by 14% (p < 0.05), demonstrating that the 3-hydroxypyridine moiety—not the acid partner—drives MAO-A suppression [1]. 3-Hydroxypyridine-2-sulfinic acid retains this scaffold and adds a redox-active sulfinic acid group, which may introduce additional antioxidant or radical-scavenging mechanisms not present in emoxypine.

MAO Activity
Class-level inference
3-Hydroxypyridine scaffold (emoxypine): MAO-A ↓34–44%, MAO-B ↓9–10% in diabetic rat model; sulfinic acid derivative not directly tested.
Scaffold-associated MAO-A suppression
No peer-reviewed MAO data for sulfinic acid itself
Monoamine oxidase inhibition Neuropharmacology 3-Hydroxypyridine derivatives

Sulfinic Acid: Nucleophilic Coupling vs. Inert Sulfonic Acid

A 2022 method for copper-assisted preparation of pyridinyl sulfonate esters demonstrated that sodium sulfinates (the conjugate bases of sulfinic acids) serve as effective formal sulfonylation reagents for hydroxypyridines under mild, base-free conditions using CuBr₂ [1]. In this protocol, sodium sulfinates react as nucleophiles with hydroxypyridines to form sulfonate esters with good yields across a broad substrate scope. Sodium sulfonates (the conjugate bases of sulfonic acids) cannot participate in this coupling chemistry because the sulfur atom is already at its maximum oxidation state and lacks the nucleophilic character required for the reaction [1]. 3-Hydroxypyridine-2-sulfinic acid, as a sulfinic acid, is the direct precursor to the reactive sodium sulfinate species, whereas 3-hydroxypyridine-2-sulfonic acid cannot serve this synthetic function.

Nucleophilic Coupling
Class-level inference
Sodium sulfinate enables CuBr₂-mediated sulfonate ester formation; sulfonic acid cannot participate.
Required for sulfinate coupling strategy
Method: CuBr₂, CH₃CN, rt, 12 h; reported good yields
Organic synthesis C–O bond formation Sulfonate ester synthesis

3-Hydroxypyridine-2-sulfinic Acid: Application Scenarios


Redox-Active Intermediate for Thiol Oxidation Pathway Studies

For laboratories investigating sulfur-centered radical generation mechanisms, 3-hydroxypyridine-2-sulfinic acid provides a S(IV) oxidation-state intermediate that can be used to study the stepwise oxidation cascade from thiol → sulfenic → sulfinic → sulfonic acid, as characterized by Mao et al. (2024) for the pyridine-2-thiol/H2O2 system [1]. Unlike the commercially available 3-hydroxypyridine-2-sulfonic acid (CAS 88511-41-5), which is the redox-inert S(VI) endpoint, the sulfinic acid enables perturbation experiments to probe the role of the S(IV) intermediate in •OH generation. The 3-hydroxy substituent provides a spectroscopic handle (UV/fluorescence) for tracking reaction progress, as 3-hydroxypyridine derivatives exhibit pH-dependent fluorescence properties distinct from their 2-hydroxy isomers.

Sulfinate Precursor for Copper-Assisted Sulfonate Ester Synthesis

In medicinal chemistry laboratories synthesizing sulfonate ester-bearing drug candidates, 3-hydroxypyridine-2-sulfinic acid serves as the direct precursor to the reactive sodium sulfinate species required for the base-free, ligand-free CuBr₂-mediated coupling protocol reported in RSC Advances (2022) [2]. This methodology converts hydroxypyridines and sodium sulfinates into pyridinyl tosylates with good yields under mild conditions. The alternative 3-hydroxypyridine-2-sulfonic acid cannot participate in this nucleophilic coupling, making the sulfinic acid the mandatory procurement choice for this synthetic strategy.

3-Hydroxypyridine Scaffold Lead Optimization for MAO-A

For neuroscience drug discovery programs targeting monoamine oxidase A (MAO-A), the 3-hydroxypyridine scaffold alone—as demonstrated by emoxypine—produces a 34–44% reduction in MAO-A activity in diabetic rat hippocampus [3]. 3-Hydroxypyridine-2-sulfinic acid retains this pharmacophoric core while introducing the sulfinic acid group as a tunable handle for prodrug design (sulfinate esters), improved aqueous solubility via salt formation (predicted pKa ~1–2.5 ensures full ionization at physiological pH), and potential synergistic antioxidant activity via the redox-active sulfur center—features absent from the carboxylic acid analog (3-hydroxypicolinic acid) and the sulfonic acid derivative.

Physicochemical Probe for Hydrogen Bond-Dependent Target Engagement

With 4 hydrogen bond acceptors (vs. 5 for the sulfonic acid analog) and predicted higher lipophilicity, 3-hydroxypyridine-2-sulfinic acid offers a subtly but measurably altered physicochemical profile for structure–activity relationship (SAR) studies [4]. The 20% reduction in HBA count and the stronger acidity (ΔpKa ~2–3 vs. carboxylic acid analog) provide a matched molecular pair for probing the contribution of single-oxygen hydrogen bond effects on target binding and permeability, without altering the core 3-hydroxypyridine recognition motif.

Application
Selection Property
Validation Focus
Redox-active intermediate studies
Sulfur oxidation state (S(IV) vs S(VI))
•OH generation assay, ESR spin-trapping
Sulfinate coupling precursor
Nucleophilic sulfur center
CuBr₂-mediated sulfonate ester yield
3-Hydroxypyridine scaffold research
MAO-A modulatory scaffold (class-level)
MAO activity assay in relevant model
Physicochemical probe
H-bond acceptor count, acidity
Target binding thermodynamics, logP/permeability
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